Cas no 2227899-49-0 ((1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol)

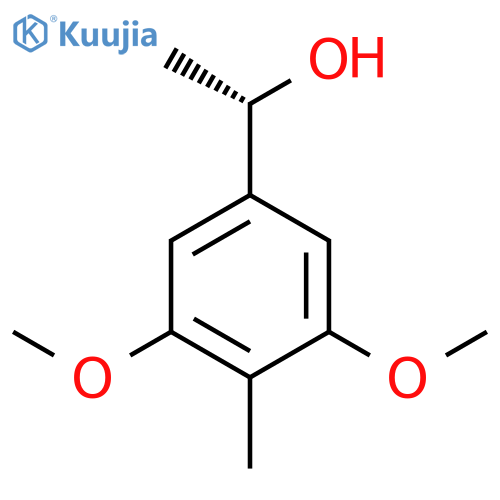

2227899-49-0 structure

商品名:(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol

- EN300-1796387

- 2227899-49-0

-

- インチ: 1S/C11H16O3/c1-7-10(13-3)5-9(8(2)12)6-11(7)14-4/h5-6,8,12H,1-4H3/t8-/m0/s1

- InChIKey: KYQKHVIRTAJACZ-QMMMGPOBSA-N

- ほほえんだ: O(C)C1C=C(C=C(C=1C)OC)[C@H](C)O

計算された属性

- せいみつぶんしりょう: 196.109944368g/mol

- どういたいしつりょう: 196.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 38.7Ų

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1796387-0.05g |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

2227899-49-0 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1796387-1.0g |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

2227899-49-0 | 1g |

$1129.0 | 2023-06-03 | ||

| Enamine | EN300-1796387-0.5g |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

2227899-49-0 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1796387-0.1g |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

2227899-49-0 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1796387-5.0g |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

2227899-49-0 | 5g |

$3273.0 | 2023-06-03 | ||

| Enamine | EN300-1796387-1g |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

2227899-49-0 | 1g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1796387-10g |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

2227899-49-0 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1796387-5g |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

2227899-49-0 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1796387-0.25g |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

2227899-49-0 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1796387-10.0g |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

2227899-49-0 | 10g |

$4852.0 | 2023-06-03 |

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

2227899-49-0 ((1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量